molecular formula C12H24ClNO B1423488 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride CAS No. 1354954-52-1

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride

Cat. No.: B1423488
CAS No.: 1354954-52-1
M. Wt: 233.78 g/mol
InChI Key: POGKPROWLOJWTH-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylspiro[35]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C12H24ClNO It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride typically involves the following steps:

    Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the ethoxy group: This step involves the ethylation of the spirocyclic intermediate using ethyl iodide or a similar ethylating agent under basic conditions.

    N-methylation:

    Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors for the cyclization and ethylation steps, and employing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxyspiro[3.5]nonan-1-amine hydrochloride
  • N-methylspiro[3.5]nonan-1-amine hydrochloride
  • 3-ethoxy-N-methylspiro[3.4]octan-1-amine hydrochloride

Uniqueness

3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride is unique due to its specific spirocyclic structure and the presence of both ethoxy and N-methyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-ethoxy-N-methylspiro[3.5]nonan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-3-14-11-9-10(13-2)12(11)7-5-4-6-8-12;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGKPROWLOJWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCCC2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride

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